molecular formula C10H13NO3 B13277516 2-(3-Methoxypyridin-2-yl)butanoic acid

2-(3-Methoxypyridin-2-yl)butanoic acid

Cat. No.: B13277516
M. Wt: 195.21 g/mol
InChI Key: IFGFJGUHUUALBU-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)butanoic acid is a chiral carboxylic acid featuring a pyridine ring substituted with a methoxy group at the 3-position and a butanoic acid chain at the 2-position. Its structure combines aromatic and aliphatic functionalities, making it a versatile scaffold in medicinal chemistry and agrochemical research. The compound’s stereochemistry and substituent positions influence its physicochemical properties (e.g., solubility, acidity) and biological interactions .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)butanoic acid

InChI

InChI=1S/C10H13NO3/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

IFGFJGUHUUALBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC=N1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)butanoic acid typically involves the reaction of 3-methoxypyridine with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, providing insights into biochemical processes.

    Medicine: Potential applications include the development of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Positional Isomers: 4-Methoxy-2-(3-pyridinyl)butanoic Acid

A key structural analogue is 4-methoxy-2-(3-pyridinyl)butanoic acid (CAS 885277-06-5), which differs in the methoxy group’s position (4- vs. 3-pyridinyl). Such differences could impact receptor binding in biological systems .

Table 1: Comparison of Pyridinylbutanoic Acid Derivatives
Compound Pyridine Substituent Methoxy Position Key Features
2-(3-Methoxypyridin-2-yl)butanoic acid 3-Methoxy 3 Potential H-bonding with COOH group
4-Methoxy-2-(3-pyridinyl)butanoic acid 3-Pyridinyl 4 Reduced steric hindrance near COOH

Phenoxybutanoic Acid Herbicides

Phenoxybutanoic acids like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are herbicidal agents. Unlike these compounds, this compound replaces the phenoxy group with a pyridinyl moiety. This substitution introduces a nitrogen-containing heterocycle, which may improve water solubility and alter mode of action (e.g., auxin mimicry vs. enzyme inhibition) .

Table 2: Butanoic Acid Derivatives in Agrochemicals
Compound Aromatic Group Functional Group Application
MCPB 4-Chloro-2-methylphenoxy Butanoic acid Herbicide (HRAC Class O)
2,4-DB 2,4-Dichlorophenoxy Butanoic acid Herbicide (HRAC Class O)
This compound 3-Methoxypyridin-2-yl Butanoic acid Research stage (potential agrochemical)

Sulfur- and Ketone-Containing Analogues

The 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., compound 1 in ) feature sulfur and ketone groups absent in the target compound. In contrast, the pyridinylmethoxy group in this compound may favor π-π stacking in protein binding .

Pyridinyl-Modified Analogues

Derivatives like 3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride () and 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid () highlight the impact of branching and heterocycle choice. The pyrazole ring in the latter compound may confer distinct pharmacokinetic profiles compared to pyridine-based analogues .

Biological Activity

2-(3-Methoxypyridin-2-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings. The presence of the methoxy group in its structure is believed to influence its reactivity and interactions with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Formula C12H15N1O2\text{Chemical Formula }C_{12}H_{15}N_{1}O_{2}

Key Features:

  • The methoxy group enhances solubility and alters the compound's electronic properties.
  • The pyridine ring is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to significant physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Some studies have indicated that it may possess antitumor properties, possibly through the inhibition of cancer cell proliferation or induction of apoptosis.

Case Studies and Experimental Data

A review of recent literature highlights various studies investigating the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL.
Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Antitumor ActivityIn vitro assays indicated IC50 values in the micromolar range against various cancer cell lines, indicating moderate antitumor activity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Structure Biological Activity
2-(3-Hydroxypyridin-2-yl)butanoic acidHydroxyl group instead of methoxyExhibits reduced solubility and different interaction profiles
2-(3-Chloropyridin-2-yl)butanoic acidChlorine atom instead of methoxyIncreased reactivity but lower biological activity compared to methoxy derivative
2-(3-Methylpyridin-2-yl)butanoic acidMethyl group instead of methoxySimilar activity but less effective due to steric hindrance

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